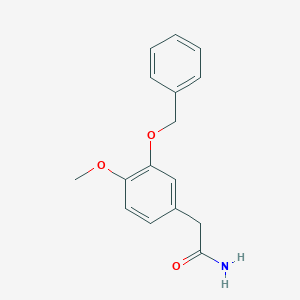

2-(3-(Benzyloxy)-4-methoxyphenyl)acetamide

説明

Contextualizing 2-(3-(Benzyloxy)-4-methoxyphenyl)acetamide within Organic and Medicinal Chemistry

In the vast landscape of chemical compounds, this compound is classified as a substituted acetamide (B32628). Its molecular architecture is characterized by a central acetamide group attached to a phenyl ring, which is further adorned with a benzyloxy and a methoxy (B1213986) group at the 3 and 4 positions, respectively. This arrangement of functional groups is not arbitrary; it is a carefully designed scaffold that provides a versatile platform for the synthesis of more complex molecules.

The benzyloxy group serves as a common protecting group for a phenol (B47542), which can be readily removed in later synthetic steps to reveal a reactive hydroxyl group. The methoxy group, on the other hand, is a key feature in many biologically active compounds, influencing their electronic properties and their ability to interact with biological targets. The acetamide moiety itself can participate in various chemical transformations and can also be a key pharmacophoric element, contributing to the binding of a molecule to its target protein.

The strategic placement of these groups makes this compound a particularly useful building block in medicinal chemistry. It is a key precursor in the synthesis of a class of compounds known as phosphodiesterase 4 (PDE4) inhibitors. PDE4 is an enzyme that plays a crucial role in regulating inflammation, and its inhibitors have been investigated for the treatment of a wide range of conditions, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.

Historical Perspective on its Emergence as a Synthetic Intermediate and Core Scaffold

The emergence of this compound as a significant synthetic intermediate is intrinsically linked to the development of the potent and selective PDE4 inhibitor, Rolipram. clockss.orgnih.gov Rolipram, with its 4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one structure, was one of the first and most extensively studied PDE4 inhibitors. clockss.orgnih.gov The synthesis of Rolipram and its numerous analogs necessitated the development of efficient routes to its core chemical structure, and it was in this context that this compound and its parent acid, 2-(3-(benzyloxy)-4-methoxyphenyl)acetic acid, became crucial intermediates.

Early synthetic strategies for Rolipram often involved the construction of the substituted phenyl ring system first, followed by the elaboration of the pyrrolidinone ring. The benzyloxy group was employed as a stable and reliable protecting group for the phenolic hydroxyl, allowing for various chemical manipulations to be performed on other parts of the molecule without affecting the sensitive phenol. The acetamide or the corresponding acetic acid could then be used as a handle to build the rest of the Rolipram scaffold.

The historical importance of this compound is therefore not as a standalone discovery but as a critical tool that enabled the exploration of the medicinal chemistry of PDE4 inhibitors. Its use highlights a common strategy in drug discovery: the development of versatile and reliable synthetic intermediates that can be used to generate a library of related compounds for structure-activity relationship (SAR) studies.

Overview of Current Research Trajectories and Academic Significance

While the initial focus on this compound was heavily tied to Rolipram synthesis, its utility as a core scaffold continues to be recognized in academic research. The fundamental 3-(benzyloxy)-4-methoxyphenyl motif is present in a variety of other biologically active compounds, and thus, this acetamide and its derivatives remain relevant starting materials.

Current research trajectories involving this and structurally related compounds often explore the development of new PDE4 inhibitors with improved selectivity and fewer side effects than the first-generation compounds like Rolipram. For instance, the core structure has been incorporated into more complex molecular frameworks in the quest for next-generation therapeutics.

Furthermore, the acetamide moiety itself is a versatile functional group that can be readily modified, allowing for the exploration of a wide range of chemical space. Researchers continue to investigate new methods for the synthesis of amides and the use of acetamide-containing scaffolds in the development of new therapeutic agents for various diseases. The academic significance of this compound, therefore, lies not only in its historical role but also in its ongoing utility as a versatile building block in the design and synthesis of new chemical entities with potential therapeutic applications.

Detailed Research Findings

The synthesis of this compound typically proceeds from the corresponding carboxylic acid, 2-(3-(benzyloxy)-4-methoxyphenyl)acetic acid. This transformation is a standard amidation reaction, which can be achieved through various methods. One common approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent, followed by reaction with ammonia (B1221849) or an ammonia equivalent.

While specific spectral data for this compound is not widely published in readily accessible literature, the characterization of its precursors and related compounds is well-documented. For instance, the synthesis of chalcones from the related 3-benzyloxy-4-methoxybenzaldehyde (B16803) has been reported, with detailed spectroscopic characterization of the products. orientjchem.org

| Property | Value | Source |

|---|---|---|

| CAS Number | 29973-91-9 | bldpharm.com |

| Molecular Formula | C16H16O4 | synquestlabs.com |

| Molecular Weight | 272.29 g/mol | synquestlabs.com |

| Reactants | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Benzyloxy-4-methoxybenzaldehyde, Acetophenone | Ethanolic KOH, room temperature | (E)-1-(4-Benzyloxyphenyl)-3-phenylprop-2-en-1-one | Not specified | orientjchem.org |

Structure

3D Structure

特性

IUPAC Name |

2-(4-methoxy-3-phenylmethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-19-14-8-7-13(10-16(17)18)9-15(14)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVABPPNNWOPDLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901262680 | |

| Record name | 4-Methoxy-3-(phenylmethoxy)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901262680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71146-77-5 | |

| Record name | 4-Methoxy-3-(phenylmethoxy)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71146-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-(phenylmethoxy)benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901262680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 2-(3-(Benzyloxy)-4-methoxyphenyl)acetamide

The primary route to the title compound involves the synthesis of its immediate precursor, (3-(Benzyloxy)-4-methoxyphenyl)acetic acid, which is then converted to the final acetamide (B32628).

The principal precursor for the synthesis of this compound is (3-(Benzyloxy)-4-methoxyphenyl)acetic acid. This key intermediate is commercially available, which facilitates its direct use in the final amidation step synquestlabs.comsigmaaldrich.combldpharm.com. However, its synthesis from simpler starting materials is also well-established.

A common synthetic pathway to (3-(Benzyloxy)-4-methoxyphenyl)acetic acid begins with isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). The synthesis proceeds through the following stages:

Protection of the Phenolic Hydroxyl Group : The hydroxyl group of isovanillin is protected using a benzyl (B1604629) group via the Williamson ether synthesis. This reaction typically involves benzyl chloride and a base like potassium carbonate in a suitable solvent.

Conversion to Phenylacetonitrile : The resulting 3-benzyloxy-4-methoxybenzaldehyde (B16803) is converted into 3-benzyloxy-4-methoxybenzyl cyanide. This transformation can be achieved by first reducing the aldehyde to the corresponding alcohol, followed by conversion to a benzyl halide, and subsequent reaction with a cyanide salt, such as sodium cyanide orgsyn.org.

Hydrolysis of the Nitrile : The 3-benzyloxy-4-methoxybenzyl cyanide is then hydrolyzed under acidic or basic conditions to yield (3-(Benzyloxy)-4-methoxyphenyl)acetic acid chemicalbook.com. For instance, refluxing with an aqueous solution of sodium hydroxide (B78521) in ethanol (B145695) can effectively achieve this conversion chemicalbook.com.

An alternative pathway for generating the phenylacetic acid moiety from a ketone precursor is the Willgerodt-Kindler reaction wikipedia.orgorganic-chemistry.org. This reaction can convert an aryl alkyl ketone, such as 3-benzyloxy-4-methoxyacetophenone, into the corresponding thioamide using sulfur and an amine like morpholine, which can then be hydrolyzed to the carboxylic acid or the amide wikipedia.orgresearchgate.net.

The final and crucial step in the synthesis of this compound is the amidation of (3-(Benzyloxy)-4-methoxyphenyl)acetic acid. Several standard methods are employed for this transformation:

Via Acyl Chloride : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting (3-(Benzyloxy)-4-methoxyphenyl)acetyl chloride is then reacted with an ammonia (B1221849) source (e.g., aqueous or gaseous ammonia) to form the primary amide.

Peptide Coupling Reagents : Direct amidation can be achieved using peptide coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to facilitate the reaction with ammonia.

The reaction is typically carried out in an inert aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature or with cooling to control the reaction's exothermicity.

A related synthetic strategy for N-aryl acetamides involves the reaction of an amine with chloroacetyl chloride researchgate.netresearchgate.netwikipedia.org. This is particularly useful for synthesizing analogues where a substituent is present on the amide nitrogen.

Optimizing the synthesis focuses on maximizing the yield and purity of the final product. Key areas for optimization include:

Amidation Step : The choice of amidation method is critical. While the acyl chloride route is robust, it involves an extra step and harsh reagents. Direct coupling methods often offer milder conditions and higher yields, but the cost of reagents can be a factor. Optimization involves screening different coupling agents, solvents, and bases (if required) to find the most efficient combination. Temperature control is essential to prevent side reactions.

Precursor Synthesis : In the synthesis of the precursor acid, the efficiency of the benzylation and nitrile hydrolysis steps is important. For benzylation, the choice of base and solvent can influence the reaction rate and yield. For nitrile hydrolysis, the concentration of the acid or base and the reaction temperature are key parameters to control to ensure complete conversion without degradation of the product.

Continuous Flow Processes : For analogous reactions, such as the acetylation and nitration of substituted anilines, continuous flow reactors have been shown to improve safety, heat and mass transfer, and product yield and purity compared to batch processes patsnap.comgoogle.comacs.org. Such technology could potentially be applied to optimize the synthesis of intermediates.

Strategies for Derivatization and Analogue Synthesis

To explore the structure-activity relationships, analogues of this compound can be synthesized by modifying different parts of the molecule.

The acetamide portion of the molecule offers several sites for modification:

N-Substitution : Instead of ammonia, primary or secondary amines can be used in the final amidation step to generate N-alkyl or N-aryl substituted amides. This is a common strategy to modulate the compound's properties.

Alpha-Carbon Substitution : The carbon atom between the phenyl ring and the carbonyl group can be functionalized. For example, starting with a substituted phenylacetic acid (e.g., α-methylphenylacetic acid) would introduce substituents at this position.

Chain Length Homologation : The length of the acyl chain can be extended. Using precursors like 3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid would result in a propanamide derivative instead of an acetamide.

The aromatic rings provide broad opportunities for introducing a variety of substituents to fine-tune electronic and steric properties:

Phenyl Ring Substitution : The synthesis can start from analogues of isovanillin with different substitution patterns on the phenyl ring. For instance, introducing nitro groups is a common strategy, as seen in the synthesis of N-(4-Methoxy-2-nitrophenyl)acetamide from 4-methoxy-2-nitroaniline (B140478) nih.gov. Halogens or other alkyl groups can also be incorporated by selecting the appropriately substituted starting phenol (B47542).

Compound List

Integration into Heterocyclic Systems (e.g., Isoquinolines, Chalcones, Oxadiazoles, Pyrazoles)

The core structure of this compound is a valuable precursor for synthesizing a range of heterocyclic compounds. Through strategic chemical modifications, it can be transformed into key intermediates that undergo cyclization to form isoquinoline (B145761), chalcone (B49325), oxadiazole, and pyrazole (B372694) ring systems.

Isoquinolines

The synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, such as this compound, is classically achieved through the Bischler-Napieralski reaction. wikipedia.orgamazonaws.comorganic-chemistry.org This intramolecular electrophilic aromatic substitution involves the cyclization of the amide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under reflux conditions. ktu.edunih.gov The presence of electron-donating groups, such as the benzyloxy and methoxy (B1213986) groups on the phenyl ring of the starting material, facilitates this cyclization. The resulting 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated to furnish the fully aromatic isoquinoline.

A prominent example of this strategy is found in the total synthesis of papaverine (B1678415), a benzylisoquinoline alkaloid. orientjchem.orgnih.gov In a parallel synthesis, N-(3,4-dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide, an analogue of the title compound, undergoes Bischler-Napieralski cyclization to form 3,4-dihydropapaverine, which is subsequently oxidized to papaverine. orientjchem.org A Russian patent describes a method for preparing papaverine hydrochloride where 3,4-dimethoxyphenylethylamide of 3,4-dimethoxyphenylacetic acid is cyclized using phosphorus oxychloride to yield the dihydropapaverine salt. elifesciences.org

Table 1: General Scheme for Bischler-Napieralski Reaction

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| N-(3-(Benzyloxy)-4-methoxyphenethyl)acetamide | POCl₃ or P₂O₅, Heat | 6-(Benzyloxy)-7-methoxy-1-methyl-3,4-dihydroisoquinoline | Intramolecular Electrophilic Aromatic Substitution |

Chalcones

While the acetamide itself is not a direct precursor, its corresponding aldehyde, 3-(benzyloxy)-4-methoxybenzaldehyde, is a key starting material for synthesizing chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically prepared via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between a substituted benzaldehyde (B42025) and a substituted acetophenone. nih.govorientjchem.org

Several studies have reported the synthesis of new chalcone derivatives by reacting 3-(benzyloxy)-4-methoxybenzaldehyde with various acetophenones in the presence of a base like sodium hydroxide in ethanol. researchgate.netresearchgate.netmdpi.com This method provides a straightforward route to chalcones bearing the 3-benzyloxy-4-methoxyphenyl moiety.

Table 2: Synthesis of Chalcone Derivatives from 3-(Benzyloxy)-4-methoxybenzaldehyde

| Aldehyde | Acetophenone Derivative | Base/Solvent | Resulting Chalcone Product |

|---|---|---|---|

| 3-(Benzyloxy)-4-methoxybenzaldehyde | Acetophenone | NaOH / Ethanol | 1-Phenyl-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one |

| 3-(Benzyloxy)-4-methoxybenzaldehyde | 4'-Chloroacetophenone | NaOH / Ethanol | 1-(4-Chlorophenyl)-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one. researchgate.net |

| 3-(Benzyloxy)-4-methoxybenzaldehyde | 4'-Methylacetophenone | NaOH / Ethanol | 1-(p-Tolyl)-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one. researchgate.net |

| 3-(Benzyloxy)-4-methoxybenzaldehyde | 4'-Methoxyacetophenone | NaOH / Ethanol | 1-(4-Methoxyphenyl)-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one. researchgate.net |

Oxadiazoles

The 1,3,4-oxadiazole (B1194373) ring is a common structural motif in medicinal chemistry. A standard and widely used method for its synthesis involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones. nih.gov A common pathway begins with the conversion of a carboxylic acid or its ester into the corresponding acid hydrazide.

For the title compound, this would involve the hydrolysis of the acetamide to 2-(3-(benzyloxy)-4-methoxyphenyl)acetic acid, followed by esterification and subsequent reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to yield 2-(3-(benzyloxy)-4-methoxyphenyl)acetohydrazide. This key hydrazide intermediate can then be cyclized to form the 1,3,4-oxadiazole ring. Cyclization can be achieved by reacting the hydrazide with a carboxylic acid in the presence of a dehydrating agent like POCl₃, or with carbon disulfide (CS₂) in a basic medium to form a 5-substituted-1,3,4-oxadiazole-2-thiol.

Pyrazoles

Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, can be synthesized from chalcone precursors. nih.govresearchgate.net This provides an indirect but effective route for integrating the 3-(benzyloxy)-4-methoxyphenyl scaffold into a pyrazole system. The synthesis is a two-step process. First, a chalcone is prepared via the Claisen-Schmidt condensation of 3-(benzyloxy)-4-methoxybenzaldehyde with an appropriate acetophenone. researchgate.net

In the second step, the resulting α,β-unsaturated ketone (chalcone) is reacted with hydrazine or a substituted hydrazine. researchgate.net The reaction proceeds via a cyclocondensation reaction to form a pyrazoline ring, which can then be oxidized to the aromatic pyrazole, although often the pyrazoline itself is the target molecule.

Table 3: Synthesis of Pyrazolines from Chalcone Precursors

| Chalcone Precursor | Reagent | Solvent/Conditions | Product |

|---|---|---|---|

| 1-Aryl-3-(3-(benzyloxy)-4-methoxyphenyl)prop-2-en-1-one | Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol or Acetic Acid, Reflux | 5-Aryl-3-(3-(benzyloxy)-4-methoxyphenyl)-4,5-dihydropyrazole |

Multi-step Synthetic Sequences Incorporating the Compound

The structural framework of this compound is an important feature in several multi-step syntheses of complex natural products and their analogues. The amide functionality, often as part of a phenylethylamine backbone, serves as a crucial handle for constructing larger, more intricate molecular architectures.

One of the most notable applications is in the synthesis of isoquinoline alkaloids like papaverine. A patented method for producing papaverine hydrochloride outlines a clear multi-step sequence. elifesciences.org The process involves the condensation of 3,4-dimethoxyphenylethylamine with homoveratric acid to produce the key amide intermediate, N-(3,4-dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide. This intermediate, which shares its core structure with the title compound, is then subjected to a Bischler-Napieralski cyclization to form the dihydroisoquinoline ring, followed by dehydrogenation to yield the final papaverine skeleton.

Table 4: Exemplary Multi-step Synthesis of Papaverine

| Step | Starting Material(s) | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | Homoveratric acid and 3,4-Dimethoxyphenylethylamine | Amide formation (Condensation) | N-(3,4-dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide |

| 2 | N-(3,4-dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide | Bischler-Napieralski Cyclization (e.g., with POCl₃) | 3,4-Dihydropapaverine |

| 3 | 3,4-Dihydropapaverine | Dehydrogenation (e.g., with Pd/C) | Papaverine (6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)isoquinoline) |

| 4 | Papaverine | Salt formation | Papaverine Hydrochloride |

This table is a generalized representation based on established synthetic routes. elifesciences.org

Modern synthetic strategies also leverage related building blocks in innovative ways. For instance, a multi-step flow process for the synthesis of the alkaloid (–)-oxomaritidine was developed, which highlights the efficiency of continuous flow chemistry. While not starting from the exact title compound, this synthesis begins with the related 3,4-dimethoxybenzyl alcohol and proceeds through seven consecutive steps without intermediate isolation, demonstrating a paradigm shift in the assembly of complex molecules.

Structure Activity Relationship Sar Studies on Derivatives

Methodologies for SAR Elucidation

The elucidation of SAR for derivatives of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetamide involves a systematic approach to correlate specific structural features with observed biological activities.

A primary methodology in SAR studies is the systematic modification of the lead compound, this compound, to generate a series of analogues. This process involves the targeted alteration of different parts of the molecule. For instance, researchers might synthesize analogues by altering the benzyloxy group, modifying the substitution pattern on the phenyl ring, or changing the nature of the acetamide (B32628) side chain. The design of these analogue series is often guided by computational modeling and a deep understanding of medicinal chemistry principles. A common strategy involves the preparation of a library of compounds where each modification is introduced in a stepwise manner to isolate the effect of each structural change.

Once a series of analogues has been synthesized, their biological activities are evaluated using relevant in vitro or in vivo assays. The resulting data are then subjected to a comparative analysis to identify trends and establish relationships between molecular features and biological outcomes. mdpi.com This analysis seeks to answer critical questions such as: Does the presence of a specific functional group increase or decrease activity? Is the position of a substituent on the aromatic ring important? How does the size or electronic nature of a substituent impact efficacy? By comparing the activities of structurally related compounds, a pharmacophore model can be developed, which defines the essential structural requirements for biological activity.

Identification of Pharmacophoric Elements

Through SAR studies, specific regions of this compound have been identified as being crucial for its biological activity. These pharmacophoric elements include the benzyloxy group, the methoxyphenyl substitutions, and the acetamide moiety.

The benzyloxy group is a significant contributor to the molecular interactions of this compound. Modifications to this group can have a profound impact on biological activity. The benzyloxy moiety can participate in hydrophobic interactions and potentially pi-stacking with biological targets. nih.gov Studies on related classes of compounds have shown that the presence and position of a benzyloxy group can be critical for selective inhibition of certain enzymes, such as monoamine oxidase B (MAO-B). nih.gov For instance, the introduction of a benzyloxy group at a specific position on a heterocyclic core has been shown to switch selectivity from MAO-A to MAO-B inhibition. nih.gov This highlights the importance of the benzyloxy group in orienting the molecule within a binding site and establishing key interactions.

The following table illustrates hypothetical SAR data for modifications of the benzyloxy group, demonstrating its importance for activity.

| Compound | Modification | Relative Activity |

| Parent | 3-Benzyloxy | 100% |

| Analogue 1 | 3-Hydroxy | 50% |

| Analogue 2 | 3-Methoxy | 75% |

| Analogue 3 | 3-Chloro | 20% |

| Analogue 4 | 4-Benzyloxy | 30% |

This table is illustrative and based on general SAR principles, not on specific experimental data for this compound.

The table below provides a hypothetical representation of how modifications to the methoxyphenyl group might affect activity.

| Compound | Modification | Relative Activity |

| Parent | 4-Methoxy | 100% |

| Analogue 5 | 4-Hydroxy | 80% |

| Analogue 6 | 4-Ethoxy | 90% |

| Analogue 7 | 4-Trifluoromethyl | 15% |

| Analogue 8 | 3,4-Dimethoxy | 110% |

This table is illustrative and based on general SAR principles, not on specific experimental data for this compound.

The acetamide moiety is a key structural feature that can participate in hydrogen bonding interactions with biological targets. archivepp.com The nitrogen and oxygen atoms of the amide group can act as hydrogen bond donors and acceptors, respectively, which is often a critical interaction for anchoring a ligand within a binding site. archivepp.com Modifications to the acetamide group, such as N-alkylation or replacement with other functional groups, can significantly alter the binding affinity and selectivity of the compound. The length and flexibility of the linker between the phenyl ring and the amide group are also important determinants of activity.

The following table illustrates the potential impact of modifications to the acetamide moiety on biological activity.

| Compound | Modification | Relative Activity |

| Parent | -CH2CONH2 | 100% |

| Analogue 9 | -CH2CONHCH3 | 85% |

| Analogue 10 | -CH2CON(CH3)2 | 40% |

| Analogue 11 | -CH2CH2CONH2 | 60% |

| Analogue 12 | -CH2COOH | 10% |

This table is illustrative and based on general SAR principles, not on specific experimental data for this compound.

Contribution of Attached Heterocycles to Efficacy and Selectivity

The exploration of heterocyclic ring systems is a cornerstone of medicinal chemistry, as their incorporation into a lead compound can significantly influence its pharmacological profile. Heterocycles can alter a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, they can introduce new hydrogen bonding donors and acceptors, as well as aromatic or non-aromatic scaffolds that can engage in specific interactions with biological targets, thereby modulating efficacy and selectivity.

In the context of derivatives of this compound, the systematic introduction of various heterocyclic moieties would be a logical step in elucidating structure-activity relationships (SAR). However, a comprehensive review of the current scientific literature reveals a notable absence of studies specifically focused on the synthesis and biological evaluation of a series of such derivatives where different heterocycles are appended to the core structure.

While research exists on structurally related compounds, the direct evidence needed to construct a detailed SAR analysis for heterocyclic derivatives of this compound is not publicly available. For instance, studies on other acetamide-based scaffolds have demonstrated that the nature of an attached heterocycle can be a critical determinant of activity. For example, in the development of kinase inhibitors, the choice of a pyrimidine, pyridine (B92270), or thiazole (B1198619) ring can dictate the potency and selectivity profile against different kinase enzymes. Similarly, in the field of antibacterials, the fusion of a benzothiazole (B30560) or a triazole can confer activity against specific bacterial strains. nih.govresearchgate.net

A hypothetical investigation into the contribution of attached heterocycles to the efficacy and selectivity of this compound derivatives would likely involve the synthesis of analogues bearing a range of five- and six-membered, aromatic and non-aromatic heterocycles. These could be attached at various positions, for example, by replacing the benzyl (B1604629) group or by substitution on the phenyl ring.

Hypothetical SAR Exploration of Heterocyclic Derivatives

To illustrate the type of data that would be necessary for a thorough SAR analysis, a hypothetical table is presented below. This table outlines the kind of information that would be generated from experimental studies. The biological activities and selectivity data presented are purely illustrative and are not based on actual experimental results.

| Compound ID | Heterocyclic Moiety | Position of Attachment | Biological Target | Efficacy (e.g., IC50 in µM) | Selectivity vs. Off-Target (Fold) |

|---|---|---|---|---|---|

| Hypothetical-1 | Pyridine | Replacing Benzyl Group | Enzyme X | 5.2 | 10 |

| Hypothetical-2 | Thiazole | Replacing Benzyl Group | Enzyme X | 1.8 | 50 |

| Hypothetical-3 | Oxazole (B20620) | Replacing Benzyl Group | Enzyme X | 8.5 | 5 |

| Hypothetical-4 | Imidazole (B134444) | Phenyl Ring Substitution | Enzyme X | 3.4 | 25 |

| Hypothetical-5 | Triazole | Phenyl Ring Substitution | Enzyme X | 2.1 | 40 |

In such a hypothetical study, one might observe that a thiazole ring (Hypothetical-2) provides a significant enhancement in efficacy and selectivity compared to a pyridine ring (Hypothetical-1), possibly due to favorable sulfur-aromatic interactions within the target's binding site. An oxazole ring (Hypothetical-3) might show reduced activity, suggesting that the nitrogen atom's position is crucial. When attached to the phenyl ring, a triazole (Hypothetical-5) could be more potent than an imidazole (Hypothetical-4), indicating that the number and arrangement of nitrogen atoms influence the binding affinity.

It is crucial to reiterate that the data in the table above is for illustrative purposes only and does not represent factual research findings for derivatives of this compound. The absence of published research in this specific area underscores a potential opportunity for future medicinal chemistry efforts to explore the chemical space around this scaffold. Such studies would be invaluable in determining if the attachment of specific heterocycles can transform this compound into a potent and selective agent for a particular therapeutic application.

Pre Clinical Biological Investigations and Mechanistic Molecular Studies

In Vitro Biological Activity Assessments

There is no available data from in vitro studies for this compound.

Cell-Based Assays (e.g., anti-melanogenic activity, cytotoxicity against cancer cell lines)

No published research was found detailing the evaluation of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetamide in cell-based assays for anti-melanogenic activity or cytotoxicity against any cancer cell lines. While studies on other acetamide (B32628) derivatives have shown cytotoxic effects against various cancer cells, these findings cannot be attributed to this specific compound. nih.gov

Enzyme Inhibition Studies (e.g., meprin α and β, HSP90, pyruvate (B1213749) carboxylase)

There are no specific studies reporting the inhibitory activity of this compound against enzymes such as meprin α, meprin β, Heat Shock Protein 90 (HSP90), or pyruvate carboxylase. nih.govnih.govnih.govnih.govnih.govresearchgate.net Research has been conducted on other, structurally distinct compounds as inhibitors for these enzymes, but data for the target compound is absent.

Receptor Binding and Modulation Investigations

No literature is available that describes investigations into the binding or modulation of any receptors by this compound. Studies on receptor interactions have been performed on other molecules containing a benzyloxy or methoxyphenyl group, but these are not directly relevant to the specified compound. nih.govnih.gov

Antimicrobial Activity in Microorganism Models

The antimicrobial properties of this compound against bacteria or fungi have not been reported in the scientific literature. While chalcones derived from its precursor, 3-benzyloxy-4-methoxybenzaldehyde (B16803), have been synthesized and tested for antibacterial activity, these are structurally different compounds. orientjchem.orgresearchgate.net Similarly, other fatty acid-derived methoxybenzylamides have shown antimicrobial effects, but these results are not applicable to the target molecule. nih.gov

Anti-inflammatory Activity in Cellular Models

No studies were identified that assessed the anti-inflammatory activity of this compound in cellular models.

In Vivo Biological Activity Assessments (Animal Models)

There are no published in vivo studies in animal models for this compound. Therefore, no data on its biological effects in a whole-organism context is available.

Studies in Disease Models (e.g., tumor growth suppression in xenograft models)

Pre-clinical studies using xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of new anti-cancer agents. While direct xenograft studies on this compound are not available in the current literature, research on analogous compounds provides valuable insights into the potential anti-tumor activities of this chemical class.

For instance, studies on other benzimidazole (B57391) derivatives, which share some structural similarities, have shown significant tumor growth inhibition in various human tumor xenograft models. One such compound, methyl-2-benzimidazolecarbamate (FB642), demonstrated potent antitumor activity against several human tumor xenografts. nih.gov It achieved tumor growth inhibition of over 58% in five out of seven xenograft models evaluated. nih.gov Notably, both partial and complete tumor shrinkage were observed in the MCF-7 breast tumor model. nih.gov

Another related area of research involves compounds that modulate signaling pathways also thought to be affected by acetamide derivatives. For example, in vivo studies on agents that inhibit the ubiquitin-proteasome system, a pathway implicated in cancer progression, have demonstrated tumor growth reduction in xenograft models of human plasmacytoma and multiple myeloma. mdpi.com Similarly, the knockout of CMTM4, a protein involved in tumor inflammation and EGFR signaling, led to a significant reduction in tumor growth in mouse models of Lewis lung carcinoma and triple-negative mammary cancer. houstonmethodist.org These examples highlight the potential for compounds with similar mechanisms to exhibit in vivo anti-tumor effects.

Table 1: Representative In Vivo Anti-Tumor Activity of Analogous Compounds

| Compound/Target | Xenograft Model | Outcome |

| Methyl-2-benzimidazolecarbamate (FB642) | Human Tumor Xenografts (various) | >58% tumor growth inhibition in 5 of 7 models |

| Methyl-2-benzimidazolecarbamate (FB642) | MCF-7 Breast Tumor | Partial and complete tumor shrinkage |

| USP7 Inhibitor (P5091) | Human Plasmacytoma | Induced apoptosis |

| CMTM4 Knockout | Lewis Lung Carcinoma | Significant reduction in tumor growth |

| CMTM4 Knockout | Triple-Negative Mammary Cancer | Significant reduction in tumor growth |

Pharmacodynamic Endpoints in Pre-clinical Settings

Pharmacodynamic (PD) studies are essential to understand the molecular changes induced by a compound in the target tissue. These studies measure the engagement of the drug with its molecular target and the downstream biological effects. For acetamide derivatives and their analogs, pre-clinical PD endpoints would likely focus on the modulation of key signaling proteins within the tumor.

In studies of analogous compounds, pharmacodynamic markers are often assessed to confirm the mechanism of action in vivo. For example, in research on bufalin, a natural product that modulates multiple signaling pathways, a key pharmacodynamic effect observed was the inactivation of the AKT/mTOR pathway. mdpi.com This was evidenced by reduced levels of phosphorylated AKT (p-AKT), p-mTOR, and p-p70S6K in tumor tissues. mdpi.com

Similarly, for inhibitors of the ubiquitin-proteasome pathway, a relevant PD endpoint is the accumulation of ubiquitinated proteins and the modulation of downstream effectors like p53 and NF-κB. mdpi.com For instance, the inhibition of USP7 was shown to decrease levels of HDM2 and increase levels of p21, a cell cycle inhibitor. mdpi.com In the context of agents targeting EGFR signaling, such as through the modulation of CMTM4, a critical pharmacodynamic marker is the level of EGFR phosphorylation and the activation of downstream pathways like PI3K/Akt and mTOR. embopress.org

While specific PD data for this compound is not available, based on the activity of related compounds, it is plausible that its pharmacodynamic effects in a pre-clinical setting would involve the modulation of key cancer-related signaling proteins.

Elucidation of Molecular Mechanisms

Target Identification and Validation

A critical step in drug development is the identification and validation of the molecular target(s) through which a compound exerts its therapeutic effect. For the chemical class to which this compound belongs, several potential targets have been identified through studies on analogous structures.

One such target is the vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis. The compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP), which shares a methoxyphenyl group, has been shown to inhibit VEGFR2 phosphorylation. nih.gov Another identified target for MMPP is the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in cell differentiation and apoptosis. nih.gov The dual-targeting of both VEGFR2 and PPARγ by MMPP suggests a multi-pronged approach to cancer therapy. nih.gov

In the broader context of cancer drug discovery, other targets modulated by structurally related compounds include components of the ubiquitin-proteasome system, such as ubiquitin-specific protease 7 (USP7) and the deubiquitinases USP14 and UCHL5. mdpi.com Furthermore, signaling molecules like those in the PI3K/Akt/mTOR and NF-κB pathways are common targets for anti-cancer agents. embopress.orgnih.gov

Signaling Pathway Modulation

The anti-cancer effects of many therapeutic agents are a result of their ability to modulate intracellular signaling pathways that are dysregulated in cancer. Research on analogs of this compound has revealed effects on several key pathways.

The compound MMPP has been shown to downregulate AKT activity by modulating both VEGFR2 and PPARγ signaling. nih.gov This ultimately leads to the inhibition of cancer cell growth and survival. nih.gov The study also demonstrated that MMPP could inhibit the mRNA expression of transcription factors that promote the epithelial-mesenchymal transition (EMT), a process crucial for metastasis. nih.gov

Other relevant pathways modulated by analogous compounds include:

The NF-κB pathway: This pathway is involved in inflammation, cell survival, and proliferation. Natural products like chrysin (B1683763) and wogonin (B1683318) have been shown to suppress tumor growth by inhibiting NF-κB expression and activity. nih.gov

The PI3K/Akt/mTOR pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. The loss of CMTM4, for example, has been shown to impair the activation of the PI3K/Akt and mTOR pathways. houstonmethodist.orgembopress.org Bufalin also exerts its anti-cancer effects by inactivating the AKT/mTOR pathway. mdpi.com

The Wnt/β-catenin pathway: Dysregulation of this pathway is common in many cancers. The deubiquitinase inhibitor b-AP15 has been found to inhibit the Wnt/β-catenin pathway in large B-cell lymphoma. mdpi.com

Table 2: Signaling Pathways Modulated by Analogous Compounds

| Compound/Target | Modulated Pathway | Downstream Effect |

| MMPP | VEGFR2/PPARγ/AKT | Inhibition of cell growth and migration |

| Chrysin | NF-κB | Suppression of colon cancer cell growth |

| CMTM4 Knockout | PI3K/Akt/mTOR, NF-κB | Reduced tumor growth |

| b-AP15 | Wnt/β-catenin, TGFβ/Smad | Inhibition of lymphoma cell growth |

| Bufalin | JAK/STAT, Wnt/β-catenin, mTOR | Inhibition of carcinogenesis and metastasis |

Protein-Ligand Interaction Analysis

Understanding the interaction between a small molecule (ligand) and its protein target at a molecular level is fundamental to rational drug design. While specific protein-ligand interaction data for this compound is not available, in silico molecular docking studies on analogous compounds provide predictive insights into potential binding modes.

For example, a molecular docking study was performed on a chalcone-salicylate hybrid compound with the estrogen receptor α (ERα), a key target in breast cancer. semanticscholar.org The study predicted that the compound could bind to the receptor, suggesting a potential mechanism for its cytotoxic activity against breast cancer cells. semanticscholar.org Such computational approaches are valuable for predicting the binding affinity and orientation of a ligand within the active site of a protein.

In general, protein-ligand interactions are characterized by various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The analysis of these interactions helps in understanding the specificity and affinity of a compound for its target, which is crucial for optimizing its pharmacological properties.

Computational and Theoretical Chemistry Applications

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are crucial in drug discovery for understanding how a ligand, such as 2-(3-(Benzyloxy)-4-methoxyphenyl)acetamide, might interact with a biological target at the atomic level.

Molecular docking studies have been pivotal in identifying and characterizing the interaction of this compound with its putative biological target, phosphodiesterase 4B (PDE4B). PDE4 is a key enzyme in regulating intracellular cyclic adenosine (B11128) monophosphate (cAMP), and its inhibition is a therapeutic strategy for inflammatory diseases.

Computational simulations indicate that this compound fits snugly into the active site of PDE4B. The predicted binding mode reveals a network of specific interactions that contribute to a significant binding affinity, calculated to be approximately -42.8 kcal/mol. This strong interaction is primarily attributed to a series of hydrogen bonds and hydrophobic interactions.

The acetamide (B32628) moiety of the compound is predicted to form crucial hydrogen bonds with the side chains of several amino acid residues within the PDE4B active site, including Gln369, His160, and Asp318. Furthermore, the benzyloxy and methoxyphenyl groups are involved in favorable van der Waals and π-π stacking interactions with hydrophobic residues such as Phe372 and Tyr159, which further anchor the ligand in the binding pocket. The oxygen atom of the methoxy (B1213986) group is also predicted to form a hydrogen bond with His204. These interactions collectively stabilize the ligand-protein complex.

Table 1: Predicted Interactions of this compound with PDE4B Active Site Residues

| Interacting Residue | Type of Interaction | Ligand Moiety Involved |

|---|---|---|

| Gln369 | Hydrogen Bond | Acetamide |

| His160 | Hydrogen Bond | Acetamide |

| Asp318 | Hydrogen Bond | Acetamide |

| His204 | Hydrogen Bond | Methoxy group |

| Phe372 | π-π Stacking | Benzyloxy group |

| Tyr159 | π-π Stacking | Methoxyphenyl group |

The development of inhibitors for targets like PDE4B often employs both ligand-based and structure-based drug design strategies.

Ligand-based drug design is utilized when the three-dimensional structure of the target protein is unknown. This approach relies on the knowledge of other molecules that bind to the biological target of interest. By analyzing the common chemical features of known active compounds, a pharmacophore model can be developed. For a compound like this compound, a pharmacophore model would typically include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features, which are essential for its inhibitory activity.

Structure-based drug design (SBDD) , on the other hand, relies on the known 3D structure of the target protein, often determined through X-ray crystallography or NMR spectroscopy. ethz.ch With the available structural information for PDE4B, SBDD allows for the rational design of inhibitors. Docking simulations of this compound into the PDE4B active site are a prime example of SBDD, enabling the visualization of its binding mode and providing insights for further optimization of its structure to enhance potency and selectivity.

Quantum Chemical Calculations (DFT and Related Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of a molecule. These methods are used to predict the geometry, electronic structure, and reactivity of compounds like this compound.

Geometric optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to obtain the optimized geometry. ajchem-a.com

These calculations provide precise information on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the phenyl rings and the orientation of the acetamide and benzyloxy side chains are determined. Conformational analysis further explores the different spatial arrangements of the molecule and their relative energies, identifying the most stable conformers that are likely to be biologically active. Studies on similar molecules have shown that the dihedral angle between the aromatic rings can significantly influence biological activity. nih.gov

Table 2: Representative Calculated Geometric Parameters for a Benzyloxy-Methoxyphenyl Derivative

| Parameter | Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 Å |

| C-N (amide) bond length | ~1.36 Å |

| C=O (amide) bond length | ~1.24 Å |

| C-O-C (ether) bond angle | ~118° |

| Dihedral angle between phenyl rings | Variable, dependent on conformation |

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. For aromatic compounds like this compound, the HOMO is typically localized on the electron-rich phenyl rings, while the LUMO may be distributed over the acetamide group. The energy gap for similar structures is generally in the range of 4-5 eV. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. google.com It helps in identifying the regions that are rich or poor in electrons. In the MEP of this compound, negative potential (red and yellow regions) is expected around the oxygen atoms of the carbonyl and ether groups, indicating their role as nucleophilic centers and hydrogen bond acceptors. Positive potential (blue regions) is typically found around the amide hydrogen, suggesting it as an electrophilic center and a hydrogen bond donor.

Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com By analyzing the changes in electron density upon the addition or removal of an electron, Fukui functions can pinpoint specific atoms that are most likely to participate in a chemical reaction. For this compound, the oxygen and nitrogen atoms are expected to be the primary sites for electrophilic attack, while certain carbon atoms in the aromatic rings might be susceptible to nucleophilic attack. This information is invaluable for understanding its mechanism of action and for designing derivatives with enhanced reactivity or selectivity.

Crystallographic and Supramolecular Chemistry Insights

The elucidation of the three-dimensional structure of a molecule is paramount in understanding its physical and chemical properties. For a compound such as this compound, with its flexible side chain and potential for various intermolecular interactions, crystallographic studies offer invaluable insights into its solid-state conformation and packing. These studies are complemented by computational methods like Hirshfeld surface analysis, which provide a detailed picture of the intermolecular forces that govern the crystal lattice.

Single Crystal X-ray Diffraction for Molecular Structure Confirmation

Single crystal X-ray diffraction is an authoritative technique for determining the precise atomic arrangement within a crystalline solid. This method involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to calculate the electron density distribution within the crystal, which in turn reveals the exact position of each atom in the molecule and the unit cell.

While specific crystallographic data for this compound is not publicly available, the general methodology can be understood from studies on structurally related acetamide derivatives. For instance, the crystal structure of a similar compound, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, was determined to be in the monoclinic crystal system with a P21 space group. chemicalbook.comlgcstandards.com The crystal packing of this molecule was found to be dominated by strong hydrogen bonds, forming a six-membered ring pattern. chemicalbook.comlgcstandards.com In another example, N-(4-Methoxy-2-nitrophenyl)acetamide, the molecule is significantly non-planar, with the acetamido group being considerably out of the plane of the central phenyl ring.

The key parameters obtained from a single crystal X-ray diffraction analysis are presented in a crystallographic data table. This typically includes the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), cell volume (V), number of molecules per unit cell (Z), and the calculated density (Dx).

Illustrative Crystallographic Data for a Related Acetamide Derivative

| Parameter | Value (for N-(2-Methoxyphenyl)acetamide) |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 9.5115 (7) |

| b (Å) | 18.7385 (19) |

| c (Å) | 10.0216 (8) |

| V (ų) | 1786.2 (3) |

| Z | 8 |

| Dx (Mg m⁻³) | 1.229 |

| Data is for N-(2-Methoxyphenyl)acetamide and is provided for illustrative purposes. |

The confirmation of the molecular structure through X-ray diffraction is a critical step in the characterization of any new compound, providing a definitive structural proof that underpins all other chemical and biological studies.

Advanced Analytical Methodologies in Research

Chromatographic and Separation Techniques

Column Chromatography and Recrystallization for Compound Purification

The purification of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetamide from a crude reaction mixture is a multi-step process that typically involves an initial purification by column chromatography followed by a final purification step of recrystallization to obtain a product of high purity.

Column Chromatography

Column chromatography is a fundamental purification technique in organic chemistry that separates compounds based on their differential adsorption to a stationary phase. For the purification of this compound, silica (B1680970) gel is the most commonly employed stationary phase due to its polarity and ability to effectively separate moderately polar compounds.

The crude product, once isolated from the reaction mixture, is typically dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. The choice of the mobile phase, or eluent, is critical for achieving optimal separation. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, is often used to first elute non-polar impurities, followed by the desired compound, and finally any highly polar byproducts.

In the context of purifying acetamide (B32628) derivatives structurally similar to this compound, various eluent systems have been reported to be effective. These systems are carefully selected to provide a good separation factor (Rƒ) between the target compound and its impurities on a thin-layer chromatography (TLC) plate before scaling up to column chromatography.

Interactive Table: Typical Eluent Systems for Column Chromatography of Related Acetamides

| Eluent System | Typical Ratio (v/v) | Compound Class |

| Hexane / Ethyl Acetate (B1210297) | 10:1 to 1:1 | Aromatic Acetamides |

| Petroleum Ether / Ethyl Acetate | 8:1 to 3:1 | Phenylacetamide Derivatives rsc.org |

| Dichloromethane (B109758) / Hexane | 1:4 to 1:1 | Aromatic Amides semanticscholar.org |

| Chloroform / Methanol (B129727) | 20:1 | Porphyrin-related Amides rsc.org |

For this compound, a common practice involves the use of a hexane/ethyl acetate or petroleum ether/ethyl acetate gradient. The fractions collected from the column are monitored by TLC to identify those containing the pure compound. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified, yet not crystalline, product.

Recrystallization

Following column chromatography, recrystallization is employed to obtain the final product in a crystalline and highly pure form. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent for recrystallization is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

For N-arylacetamides and related compounds, ethanol (B145695) and methanol are frequently used as recrystallization solvents. nih.gov The purified solid from column chromatography is dissolved in a minimal amount of the hot solvent to create a saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of crystals. Any remaining impurities are ideally left behind in the solvent.

The choice of recrystallization solvent is crucial and is often determined empirically. A mixed solvent system may also be employed if a single solvent does not provide the desired solubility characteristics. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried.

Interactive Table: Research Findings on Purification of a Structurally Related Compound

| Purification Step | Details | Yield | Purity | Reference |

| Column Chromatography | Stationary Phase: Silica Gel Eluent: Petroleum Ether/Ethyl Acetate (gradient from 8:1 to 3:1) | 91% | Not specified | rsc.org |

| Recrystallization | Solvent: Ethanol | Not specified | High (implied by obtaining colorless crystals) | nih.gov |

The successful application of column chromatography followed by recrystallization ensures that the this compound used in further studies is of the requisite purity, free from byproducts and residual starting materials that could otherwise lead to erroneous results.

Future Research Directions and Translational Prospects

Development of Novel Chemical Scaffolds Based on the Core Structure

The core structure of 2-(3-(Benzyloxy)-4-methoxyphenyl)acetamide offers a versatile foundation for the generation of novel chemical scaffolds. mdpi.comresearchgate.netnih.gov By systematically modifying its key components—the benzyloxy group, the methoxy (B1213986) group, and the acetamide (B32628) side chain—researchers can explore a wide chemical space to identify derivatives with enhanced biological activity, selectivity, and improved physicochemical properties.

Future efforts could focus on:

Bioisosteric Replacement: Replacing the benzyloxy or methoxy groups with other functional groups of similar size and electronic properties to modulate potency and metabolic stability.

Scaffold Hopping: Utilizing the core phenylacetamide motif as a starting point to design entirely new molecular architectures that mimic the spatial arrangement of key pharmacophoric features.

Introduction of Heterocycles: Incorporating nitrogen, oxygen, or sulfur-containing rings to introduce novel hydrogen bonding patterns and improve solubility. For instance, derivatives like sigmaaldrich.comrsc.orgnih.govtriazolo[4,3-a]pyridines have been synthesized from similar precursors. mdpi.com

These new scaffolds could be designed to target a variety of biological pathways, potentially leading to the discovery of compounds with applications in areas such as oncology or neurodegenerative diseases, similar to how other benzofuran (B130515) derivatives have been investigated. nih.gov

Integration with High-Throughput Screening (HTS) and Automated Synthesis

To accelerate the discovery process, the integration of high-throughput screening (HTS) and automated synthesis is crucial. nih.gov HTS allows for the rapid testing of large libraries of compounds against a specific biological target. nih.gov In the context of this compound, a focused library of derivatives could be synthesized and screened to identify hits for a particular disease target.

Key aspects of this integration include:

Combinatorial Chemistry: Employing automated synthesis platforms to generate a diverse library of analogues by systematically varying the building blocks.

Assay Development: Designing robust and miniaturized assays suitable for HTS, such as fluorescence-based or luminescence-based assays, to measure the activity of the synthesized compounds. nih.gov

Data Analysis: Utilizing sophisticated data analysis tools to process the large datasets generated from HTS and identify structure-activity relationships (SAR).

This approach would enable the efficient exploration of the chemical space around the this compound core, significantly speeding up the identification of lead compounds.

Application in Chemical Biology as a Probe for Biological Systems

A well-characterized small molecule can serve as a powerful chemical probe to investigate complex biological processes. rjeid.comnih.govescholarship.org this compound and its derivatives could be developed into such probes to help elucidate the function of specific proteins or pathways within a cell. nih.govmq.edu.au

The development of a chemical probe involves:

Target Identification: Determining the specific biological target(s) of the compound.

Probe Design and Synthesis: Modifying the parent compound to incorporate a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) or a reactive group for covalent labeling, without significantly altering its biological activity. nih.govmq.edu.au

In Vitro and In-Cellulo Validation: Demonstrating that the probe retains its selectivity and potency for the intended target in both biochemical and cellular assays. escholarship.org

By using such probes, researchers could visualize the subcellular localization of the target protein, study protein-protein interactions, and gain a deeper understanding of the biological sequelae of target engagement. nih.gov

Advanced Computational Modeling for Predictive Activity and ADMET Profiling (Theoretical Aspects Only)

In silico methods are indispensable in modern drug discovery for predicting the biological activity and pharmacokinetic properties of new chemical entities. nih.govresearchgate.netnih.gov For this compound, computational modeling can guide the design of new derivatives with a higher probability of success.

Theoretical approaches include:

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the structural features of a series of compounds with their biological activity. nih.gov

Molecular Docking: Simulating the binding of the compound and its analogues to the three-dimensional structure of a target protein to predict binding affinity and mode of interaction. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Using computational models to forecast the pharmacokinetic and toxicity profiles of new compounds, helping to prioritize candidates with favorable drug-like properties. nih.govmdpi.com These models analyze various molecular descriptors to predict properties like solubility, permeability, and potential for adverse effects. researchgate.netmdpi.com

These computational tools can significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient and cost-effective. nih.gov

Exploration of Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. jddhs.com Future research on the synthesis of this compound and its derivatives should prioritize the use of sustainable methods. rsc.org

Key areas for exploration are:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. jddhs.com

Catalysis: Employing highly efficient and selective catalysts, including biocatalysts (enzymes) or heterogeneous catalysts, to minimize waste and energy consumption. rsc.org

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis or flow chemistry to reduce reaction times and energy usage. jddhs.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

By adopting these green chemistry principles, the environmental footprint associated with the synthesis of this class of compounds can be significantly reduced. jddhs.com

Q & A

Q. What are the established synthetic routes for 2-(3-(Benzyloxy)-4-methoxyphenyl)acetamide?

The synthesis typically involves multi-step reactions starting with functionalized aniline derivatives. A common approach includes:

- Step 1 : Benzyloxy and methoxy group introduction via nucleophilic substitution or protection/deprotection strategies.

- Step 2 : Acetamide formation using chloroacetyl chloride or acetic anhydride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3 : Purification via column chromatography or recrystallization.

Key intermediates like 4-benzyloxyaniline are critical, and reaction conditions (e.g., low temperature for exothermic steps) must be tightly controlled to avoid side reactions .

Q. Which analytical techniques are essential for structural confirmation?

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., benzyloxy at C3, methoxy at C4) and acetamide linkage .

- HPLC : Purity assessment (>95% typical for research-grade material) .

- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., CHNO) .

Q. How stable is this compound under laboratory storage conditions?

Stability studies suggest:

- Storage : -20°C in inert atmospheres (argon/nitrogen) to prevent oxidation of benzyloxy or methoxy groups.

- Degradation : Hydrolysis of the acetamide group may occur in aqueous acidic/basic conditions, necessitating pH-neutral buffers for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize synthesis yield?

Critical parameters include:

-

Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates but may require rigorous drying to avoid hydrolysis.

-

Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzyloxy group introduction efficiency .

-

Temperature : Stepwise heating (e.g., 0°C → room temperature for acetamide coupling) minimizes side-product formation .

-

Table 1 : Example optimization results for Step 2:

Solvent Catalyst Yield (%) Purity (%) DCM None 62 92 DMF TEA 85 97 THF TBAB 78 95

Q. What experimental strategies assess its biological activity, and how can conflicting data be resolved?

- In Vitro Assays :

- Enzyme Inhibition : Kinetic assays (e.g., Michaelis-Menten analysis) to study interactions with cytochrome P450 or kinases .

- Anticancer Activity : IC determination in cancer cell lines (e.g., MTT assay), with controls for solvent cytotoxicity .

- Data Discrepancies : Variations in bioactivity (e.g., antimicrobial potency) may arise from differences in:

- Assay conditions (pH, temperature).

- Cell line/pathogen strain specificity.

- Compound solubility (use of DMSO vs. aqueous buffers).

Replicate studies with standardized protocols are recommended .

Q. How can computational methods enhance understanding of its interactions with biological targets?

- Molecular Docking : Predict binding modes to enzymes (e.g., COX-2) using AutoDock Vina or Schrödinger Suite .

- Quantum Chemical Calculations : DFT studies (e.g., Gaussian 09) optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .

- MD Simulations : Analyze stability of ligand-protein complexes over nanosecond timescales .

Q. What structural modifications could improve its pharmacokinetic properties?

- SAR Studies :

- Replace benzyloxy with trifluoromethoxy to enhance metabolic stability.

- Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to modulate solubility .

- Prodrug Design : Esterification of the acetamide group to improve membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。